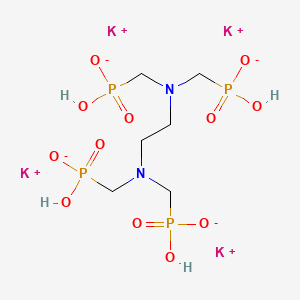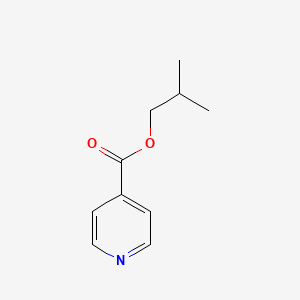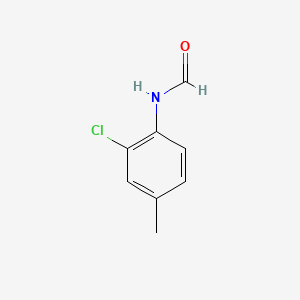
Formamide, N-(2-chloro-4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formamide, N-(2-chloro-4-methylphenyl)- is an organic compound with the molecular formula C8H8ClNO. It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a 2-chloro-4-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(2-chloro-4-methylphenyl)- typically involves the reaction of 2-chloro-4-methylaniline with formic acid or its derivatives. One common method is the formylation of 2-chloro-4-methylaniline using formic acid or formic acid derivatives under acidic conditions. The reaction can be carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Formamide, N-(2-chloro-4-methylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve efficient production .
化学反応の分析
Types of Reactions
Formamide, N-(2-chloro-4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or amides.
Reduction: Corresponding amines.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
Formamide, N-(2-chloro-4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Formamide, N-(2-chloro-4-methylphenyl)- involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Formamide, N-(2-methylphenyl)-: Similar structure but lacks the chloro group.
Formamide, N-(4-methoxyphenyl)-: Contains a methoxy group instead of a chloro group.
Formamide, N-(4-chloro-2-methylphenyl)-: Similar structure with the chloro group at a different position
Uniqueness
Formamide, N-(2-chloro-4-methylphenyl)- is unique due to the presence of both the chloro and methyl groups on the phenyl ring.
特性
CAS番号 |
18931-77-6 |
|---|---|
分子式 |
C8H8ClNO |
分子量 |
169.61 g/mol |
IUPAC名 |
N-(2-chloro-4-methylphenyl)formamide |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-5H,1H3,(H,10,11) |
InChIキー |
PNFYXLLGJRVGAU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


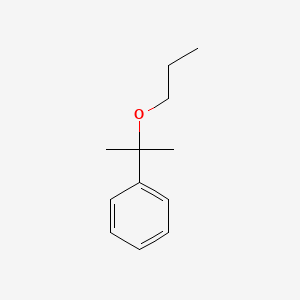

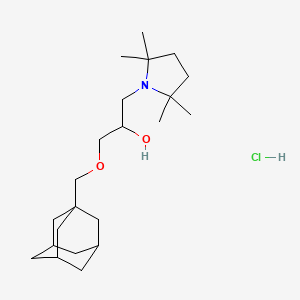
![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)
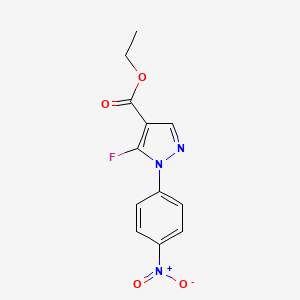
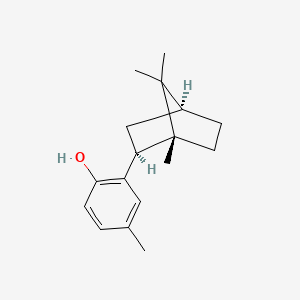
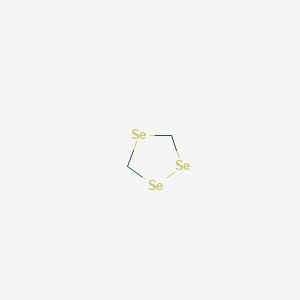

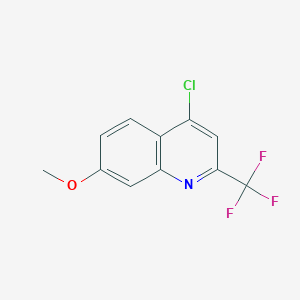
![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
